

Efficacy of (1-Methylhexyl)ammonium Sulphate Versus Other Antimicrobial Agents: A Comparative Guide

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Compound of Interest

Compound Name: (1-Methylhexyl)ammonium sulphate

Cat. No.: B12349352

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Disclaimer: Direct comparative experimental data on the antimicrobial efficacy of **(1-Methylhexyl)ammonium sulphate** is not readily available in published scientific literature. This guide provides a comparative framework based on the known antimicrobial properties of structurally related short-chain alkyl ammonium compounds and secondary amine salts. The quantitative data presented is illustrative and intended to reflect general trends observed for these classes of compounds.

Introduction

(1-Methylhexyl)ammonium sulphate is a secondary amine salt. The antimicrobial activity of amine salts and quaternary ammonium compounds (QACs) is well-documented and is significantly influenced by their chemical structure, particularly the length of the alkyl chain.^[1]^[2]^[3] These compounds are cationic surfactants that interact with and disrupt microbial cell membranes, leading to cell death.^[4] This guide compares the expected antimicrobial efficacy of **(1-Methylhexyl)ammonium sulphate** with established antimicrobial agents: Benzalkonium Chloride (a quaternary ammonium compound), Chlorhexidine (a cationic biguanide), and Triclosan (a bisphenol).

Comparative Antimicrobial Efficacy

The efficacy of antimicrobial agents is commonly quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Values (µg/mL)

Microorganism	Gram Type	(1-Methylhexyl)ammonium sulphate (Expected)	Benzalkonium Chloride	Chlorhexidine	Triclosan
Staphylococcus aureus	Gram-positive	64 - 256	1 - 10	1 - 4	0.01 - 1
Streptococcus pyogenes	Gram-positive	128 - 512	1 - 16	0.5 - 4	0.1 - 2
Escherichia coli	Gram-negative	256 - 1024	10 - 64	4 - 16	0.02 - 0.5
Pseudomonas aeruginosa	Gram-negative	>1024	50 - 250	10 - 128	>1024
Candida albicans (Yeast)	Fungi	128 - 512	2 - 32	2 - 16	0.1 - 10

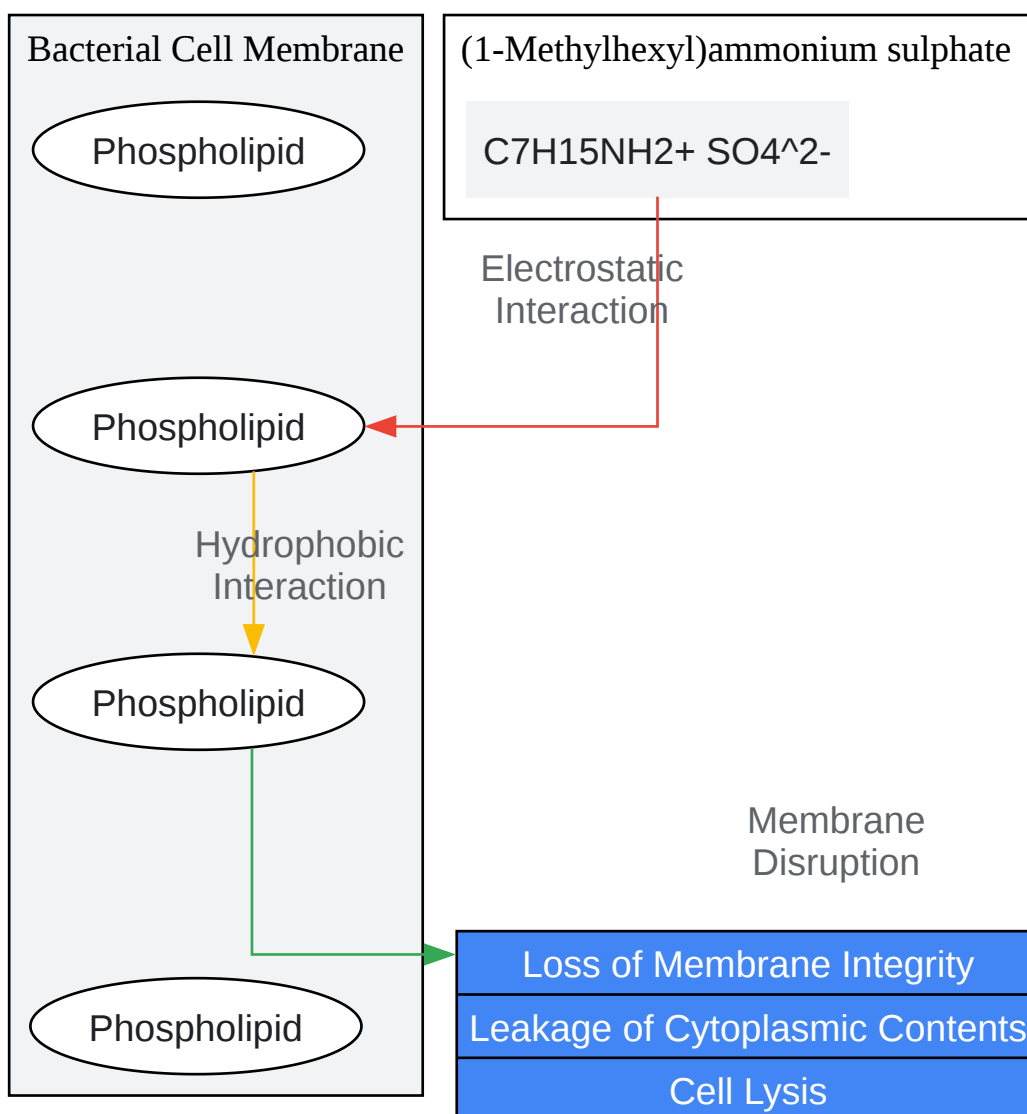
Note: The expected MIC values for **(1-Methylhexyl)ammonium sulphate** are estimations based on the general observation that short-chain (C5-C7) alkyl ammonium compounds may exhibit moderate antibacterial activity.[\[3\]](#) The efficacy of QACs is often optimal for alkyl chain lengths of C10-C16.[\[5\]](#)

Table 2: Illustrative Minimum Bactericidal Concentration (MBC) Values (µg/mL)

Microorganism	Gram Type	(1-Methylhexyl)ammonium sulphate (Expected)	Benzalkonium Chloride	Chlorhexidine	Triclosan
Staphylococcus aureus	Gram-positive	128 - 512	2 - 20	2 - 8	0.1 - 10
Streptococcus pyogenes	Gram-positive	256 - 1024	2 - 32	1 - 8	0.5 - 20
Escherichia coli	Gram-negative	512 - 2048	20 - 128	8 - 32	0.1 - 5
Pseudomonas aeruginosa	Gram-negative	>2048	100 - 500	20 - 256	>2048
Candida albicans (Yeast)	Fungi	256 - 1024	4 - 64	4 - 32	1 - 50

Mechanism of Action

The primary mechanism of action for alkyl ammonium salts is the disruption of the microbial cell membrane. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, such as phospholipids and proteins. This is followed by the insertion of the hydrophobic alkyl chain into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell lysis.



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Caption: Generalized mechanism of action for alkyl ammonium salts.

Experimental Protocols

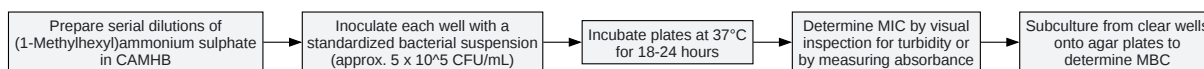
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.

1. Preparation of Materials:

- Test compound: **(1-Methylhexyl)ammonium sulphate**
- Bacterial strains (e.g., *S. aureus*, *E. coli*)

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator

2. Experimental Workflow:



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Caption: Experimental workflow for MIC and MBC determination.

3. Procedure:

- A two-fold serial dilution of **(1-Methylhexyl)ammonium sulphate** is prepared in CAMHB in a 96-well microtiter plate. A typical concentration range might be from 1024 µg/mL down to 1 µg/mL.
- A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included.
- Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- The microtiter plates are incubated at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
- To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plates.

Conclusion

Based on the structure-activity relationships of alkyl ammonium compounds, **(1-Methylhexyl)ammonium sulphate**, with its C7 alkyl chain, is expected to exhibit some antimicrobial activity. However, it is likely to be less potent than QACs with longer alkyl chains

(C10-C16) and other established antimicrobial agents like chlorhexidine and triclosan, particularly against Gram-negative bacteria. The provided data and protocols serve as a general guide. Rigorous experimental testing is required to definitively determine the antimicrobial efficacy of **(1-Methylhexyl)ammonium sulphate** and its potential applications.

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